molecular formula C17H17FN2O3S B4482747 1-acetyl-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide

1-acetyl-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B4482747
M. Wt: 348.4 g/mol
InChI Key: AIZQBBRZCLTMHW-UHFFFAOYSA-N
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Description

1-acetyl-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized through various chemical reactions to introduce the acetyl, fluorophenyl, and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the indole or fluorophenyl rings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone
  • 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone
  • N-arylsulfonyl-3-acetylindole derivatives

Uniqueness

1-acetyl-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. Additionally, the combination of the acetyl and sulfonamide groups provides unique chemical properties that can be exploited for various applications .

Properties

IUPAC Name

1-acetyl-N-[(4-fluorophenyl)methyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12(21)20-9-8-14-10-16(6-7-17(14)20)24(22,23)19-11-13-2-4-15(18)5-3-13/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZQBBRZCLTMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-acetyl-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 2
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1-acetyl-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 3
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1-acetyl-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 4
1-acetyl-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 5
1-acetyl-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 6
1-acetyl-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indole-5-sulfonamide

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